molecular formula C10H6ClNO B111362 3-Chloroisoquinoline-4-carbaldehyde CAS No. 120285-29-2

3-Chloroisoquinoline-4-carbaldehyde

Cat. No.: B111362
CAS No.: 120285-29-2
M. Wt: 191.61 g/mol
InChI Key: HMSMGFVSFVMHFQ-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Recent studies have explored various methods for synthesizing 2-chloroquinoline-3-carbaldehyde and related analogs, including techniques for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
  • Advancements in Chemistry : Another review highlights the chemical reactions and synthesis of 2-chloroquinoline-3-carbaldehyde from 1979 to 1999, showcasing the evolution of synthesis methods over this period (Abdel-Wahab & Khidre, 2012).

Biological Applications

  • Potential in Cancer Research : Compounds synthesized from 2-chloroquinoline-3-carbaldehydes have shown potential as inhibitors of human AKT1, an enzyme implicated in cancer. This indicates their potential utility in developing cancer treatments (Ghanei et al., 2016).
  • Antimicrobial and Antioxidant Properties : Novel substituted quinolines derived from chloroquinoline carbaldehydes have demonstrated significant analgesic, antimicrobial, and antioxidant activities, suggesting their application in developing new therapeutic agents (Kidwai & Negi, 1997).

Green Chemistry Perspectives

  • Environmentally Friendly Synthesis : A 2020 review summarizes green synthetic methods for 2-chloroquinoline-3-carbaldehydes, indicating a shift towards more sustainable and eco-friendly chemical processes (Patel et al., 2020).

Corrosion Inhibition

  • Application in Corrosion Prevention : Quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, have been studied for their properties as corrosion inhibitors, particularly for mild steel in acidic environments. This has implications for industrial applications where corrosion resistance is critical (Lgaz et al., 2017).

DNA Binding Studies

  • Interactions with DNA : Research on 2-chloroquinoline-3-carbaldehyde derivatives has included studies on their binding with DNA, which can have implications for developing new drugs with specific genetic targets (Lamani et al., 2008).

Safety and Hazards

3-Chloroisoquinoline-4-carbaldehyde is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-chloroisoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSMGFVSFVMHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561717
Record name 3-Chloroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120285-29-2
Record name 3-Chloroisoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroisoquinoline-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of POCl3 (0.73 mL, 7.85 mmol, 3.8 eqiv.) and DMF (0.6 g, 8.16 mmol, 4.0 equiv.) in THF was added 1,2-dihydroisoquinolin-3-(4H)-one at 0° C. in portions for 5 min. The mixture was continued to stir at 0° C. for 1 h and poured into a mixture of 2 N NaOH (20 mL), ice (20 g), and toluene (20 mL). The organic phase was separated and the aqueous layer was extracted with toluene one more time. The combined organic layer was washed with water, dried over Na2SO4, and concentrated to half of its volume at low temperature in vacuo. To this mixture was added 2 N H2SO4 (20 mL) under vigorous stirring followed by ground KMnO4 in portions. The mixture was continued to stir for another 4 h. The organic phase was separated, dried over Na2SO4, and concentrated to give 3-chloroisoquinoline-4-carbaldehyde (220 mg, 50% pure) as a oil, which was used for next step without further purification. LRMS (M+H+) m/z 192.0.
Name
Quantity
0.73 mL
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reactant
Reaction Step One
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0.6 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What are the key reactive features of 3-chloroisoquinoline-4-carbaldehyde?

A1: This compound presents two main sites for chemical transformations [, ]:

    Q2: Can you give examples of reactions mentioned in the research regarding this compound?

    A2: While the abstracts don't provide specific reaction details, they indicate the following transformations were explored [, ]:

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